molecular formula C19H18N4O3S B12025881 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No.: B12025881
M. Wt: 382.4 g/mol
InChI Key: ZPCBTEXMJYAHTA-RGVLZGJSSA-N
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Description

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can yield amines .

Scientific Research Applications

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is unique due to its combination of a triazole ring, a benzoic acid moiety, and an isopropoxyphenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[(E)-[3-(3-propan-2-yloxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C19H18N4O3S/c1-12(2)26-16-5-3-4-15(10-16)17-21-22-19(27)23(17)20-11-13-6-8-14(9-7-13)18(24)25/h3-12H,1-2H3,(H,22,27)(H,24,25)/b20-11+

InChI Key

ZPCBTEXMJYAHTA-RGVLZGJSSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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